molecular formula C9H14FNO2 B6177376 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid CAS No. 2715120-06-0

2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid

Cat. No. B6177376
CAS RN: 2715120-06-0
M. Wt: 187.2
InChI Key:
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Description

2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid (AMFSA) is a novel synthetic compound with potential applications in a variety of scientific fields. It is a derivative of the naturally occurring amino acid isoleucine, and has been studied for its potential use in the development of novel drugs and treatments.

Scientific Research Applications

2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid has been studied for its potential applications in a variety of fields, such as drug development, biochemistry, and pharmacology. It has been shown to have potential for use in the development of novel drugs and treatments, as well as for use in biochemical and physiological studies. Additionally, it has been used in studies of the effects of drugs on the body, and in the investigation of the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes. Specifically, it has been shown to inhibit the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. Additionally, it has been shown to inhibit the enzyme phospholipase A2, which is involved in the breakdown of fatty acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid are not fully understood. However, it has been demonstrated to have anti-inflammatory and anti-cancer effects in animal models. Additionally, it has been shown to reduce levels of inflammation-related cytokines, such as tumor necrosis factor-α, interleukin-1β, and interleukin-6. Furthermore, it has been shown to reduce levels of oxidative stress markers, such as malondialdehyde, and to increase levels of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

The use of 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid for lab experiments has a number of advantages and limitations. One advantage is that it is a relatively stable compound, with a long shelf life. Additionally, it is relatively easy to synthesize, and is relatively inexpensive. However, one limitation is that it is not as widely available as other compounds, and so may be difficult to obtain in some areas. Additionally, it is a relatively new compound, and so there is still much to be learned about its properties and potential applications.

Future Directions

There are a number of potential future directions for the use of 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid. One potential direction is the development of novel drugs and treatments based on the compound. Additionally, it could be used in further studies of the effects of drugs on the body, and in the investigation of the mechanism of action of drugs. Furthermore, it could be used in biochemical and physiological studies, as well as in the development of novel compounds with potential therapeutic applications. Finally, it could be used in the development of compounds with potential anti-inflammatory and anti-cancer effects.

Synthesis Methods

2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid can be synthesized using the following method. First, a solution of isoleucine and hydrochloric acid is mixed with a catalytic amount of palladium chloride. The mixture is heated to 80°C and stirred for 4 hours. Then, the reaction is quenched with sodium bicarbonate and the formed product is extracted with ethyl acetate. The organic layer is then washed with an aqueous solution of sodium chloride, and the product is then dried with anhydrous sodium sulfate. Finally, the product is purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid involves the reaction of a spirocyclic compound with an amine and a carboxylic acid. The fluorine atom is introduced through a substitution reaction. The synthesis pathway is designed to be efficient and high yielding.", "Starting Materials": [ "Spirocyclic compound", "Amine", "Carboxylic acid", "Fluorine source", "Solvent", "Catalyst" ], "Reaction": [ "Step 1: The spirocyclic compound is reacted with the amine in the presence of a catalyst to form an intermediate.", "Step 2: The intermediate is then reacted with the carboxylic acid to form the desired product.", "Step 3: The fluorine atom is introduced through a substitution reaction using a fluorine source in the presence of a solvent and a catalyst.", "Step 4: The product is purified through recrystallization or chromatography." ] }

CAS RN

2715120-06-0

Product Name

2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid

Molecular Formula

C9H14FNO2

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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